N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide, commonly known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of selective COX-2 inhibitors. It was first synthesized in the late 1990s as a potential treatment for arthritis and other inflammatory conditions. Since then, NS-398 has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
NS-398 selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, NS-398 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
NS-398 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
NS-398 has several advantages and limitations for use in laboratory experiments. Its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, its selectivity also limits its use in studying the role of other prostaglandin synthases, such as COX-1. Additionally, NS-398 has a relatively short half-life, which can make it difficult to maintain consistent levels in in vitro and in vivo experiments.
Future Directions
There are several potential future directions for research on NS-398. One area of interest is its potential use in the treatment of cancer. NS-398 has been shown to have anti-tumor effects in preclinical studies, and there is interest in further exploring its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. NS-398 has been shown to have neuroprotective effects in preclinical studies, and there is interest in further exploring its potential as a treatment for these diseases. Finally, there is interest in developing new COX-2 inhibitors that have greater selectivity and fewer side effects than NS-398.
Scientific Research Applications
NS-398 has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(23-15-5-3-2-4-6-15)17(20)19-12-11-14-7-9-16(10-8-14)24(18,21)22/h2-10,13H,11-12H2,1H3,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKDBYVQZBHGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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